molecular formula C15H23BrO3Si B13681412 Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate

Katalognummer: B13681412
Molekulargewicht: 359.33 g/mol
InChI-Schlüssel: XXJDKAXJGUUPPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C15H23BrO3Si. This compound is characterized by the presence of a bromomethyl group and a tert-butyldimethylsilyl (TBDMS) group attached to a benzoate ester. The TBDMS group is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step forms the TBDMS ether.

    Bromomethylation: The protected intermediate is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Deprotection: The TBDMS group can be removed under mild acidic conditions or using fluoride ions (e.g., tetrabutylammonium fluoride).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Conditions for TBDMS deprotection include the use of acids like acetic acid or reagents like tetrabutylammonium fluoride (TBAF).

Major Products

The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, reaction with an amine would yield a benzylamine derivative, while reaction with an alkoxide would yield an ether.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

    Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, aiding in the development of new therapeutics.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate primarily involves its reactivity as a bromomethylating agent and its ability to undergo nucleophilic substitution reactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(Bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with the TBDMS group at a different position.

    Methyl 2-(Chloromethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the TBDMS group also provides versatility in synthetic applications, allowing for selective protection and deprotection strategies.

Biologische Aktivität

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate (CAS No. 1323407-17-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly its antimicrobial effects.

Molecular Formula : C15H23BrO3Si
Molecular Weight : 359.34 g/mol
IUPAC Name : this compound
Purity : Generally reported around 95% to 97% in commercial sources .

The compound features a bromomethyl group and a tert-butyldimethylsilyl ether, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of a methyl benzoate derivative followed by the introduction of the silyl ether. The exact synthetic pathway can vary, but it often includes steps such as:

  • Formation of the benzoate : Starting from methyl 4-hydroxybenzoate.
  • Bromination : Using bromine or a brominating agent to introduce the bromomethyl group.
  • Silylation : Reacting with tert-butyldimethylsilyl chloride in the presence of a base to form the silyl ether.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, compounds with similar silyl ether functionalities have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

In vitro assays have shown that derivatives of benzoates exhibit minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 µg/mL against MRSA strains . This suggests that this compound may possess similar antimicrobial properties due to its structural analogies.

Cytotoxicity

While exploring the biological activity, it is essential to consider cytotoxicity. Compounds in this class often exhibit low cytotoxicity, making them promising candidates for further development as antimicrobial agents . However, specific cytotoxicity data for this compound remains limited.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Benzosiloxaboroles : Research on thiol-functionalized benzosiloxaboroles showed high activity against both MSSA and MRSA strains, emphasizing the importance of structural modifications in enhancing antibacterial potency .
  • Antibacterial Mechanisms : Investigations into the mechanisms of action revealed that some related compounds inhibit leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria . This mechanism may also be relevant for understanding how this compound interacts with bacterial targets.

Comparison of Antimicrobial Activity

Compound NameMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Compound A (related structure)1.56MRSA
Compound B (related structure)12.5MSSA

Eigenschaften

Molekularformel

C15H23BrO3Si

Molekulargewicht

359.33 g/mol

IUPAC-Name

methyl 2-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxybenzoate

InChI

InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-12-7-8-13(14(17)18-4)11(9-12)10-16/h7-9H,10H2,1-6H3

InChI-Schlüssel

XXJDKAXJGUUPPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C(=O)OC)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.